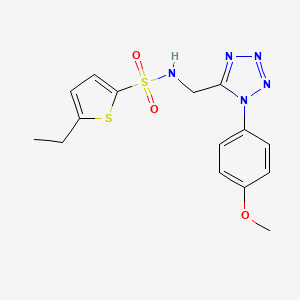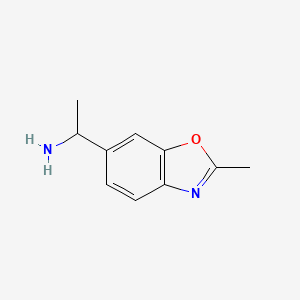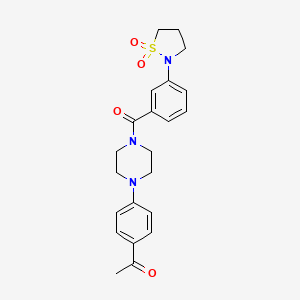
1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. In the case of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, the compound was synthesized using piperonal as a starting material. The synthesis process was characterized by several analytical techniques, including 1H and 13C NMR spectrum, elemental analysis, and UV–Vis spectroscopy. Additionally, single-crystal X-ray crystallography was employed to determine the crystal structure of the compound, which revealed the formation of self-assembling two-dimensional (2-D) and three-dimensional (3-D) supramolecular frameworks facilitated by hydrogen bonds, C–H···π, and π···π stacking interactions .
Molecular Structure Analysis
The molecular geometry of the synthesized compound was optimized using Density Functional Theory (DFT) methods, and the results were in agreement with the X-ray diffraction data. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provided insight into the electronic character of the compound. Time-dependent DFT (TD-DFT) calculations were performed to analyze the electronic transitions and spectral features of the compound. Furthermore, Electrostatic Potentials (ESP) analysis was utilized to visualize the charge distribution on the molecule, identifying reactive sites that were consistent with the optimized structure formed in the crystals by hydrogen bonds. The noncovalent supramolecular interactions within the compound were quantified using Hirshfeld surface analysis .
Chemical Reactions Analysis
The electrochemical synthesis of arylthiobenzazoles was achieved by the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. Voltammetric data suggested that the electrochemically generated p-quinone imine underwent a Michael addition reaction with 2-SH-benzazoles, leading to the formation of disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. A plausible mechanism was also presented for the oxidation of 1-(4-(3,5-bis(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl) in the presence of p-toluenesulfinic acid, which involved a Michael-type addition followed by hydrolysis to yield 2-(benzo[d]thiazol-2-ylthio)-6-tosylcyclohexa-2,5-diene-1,4-dione .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone, they do provide insights into related compounds. The physical properties such as solubility, melting point, and boiling point can be inferred from the structural analysis and the nature of the functional groups present in the compound. The chemical properties, including reactivity and stability, can be deduced from the electrochemical synthesis and the reactivity of the p-quinone imine intermediate, as well as the supramolecular interactions observed in the crystal structure .
科学的研究の応用
Synthesis and Characterization
- Novel Dihydropyrimidinone Derivatives : A study presented a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showing a simple and efficient method for producing these compounds in good yield, which could have implications in developing pharmacologically active agents (Bhat et al., 2018).
- Electrochemical Synthesis : Research on the electrochemical synthesis based on the oxidation of a similar compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, demonstrated the production of arylthiobenzazoles, indicating a method for generating complex molecules through electrochemical reactions (Amani & Nematollahi, 2012).
Potential Biological Activities
- Antimicrobial Activities : Chalcones containing piperazine or 2,5-dichlorothiophene moiety were synthesized and shown to possess antimicrobial activities against various bacteria, including Staphylococcus aureus and Escherichia coli, and against Candida albicans, indicating their potential use in developing new antimicrobial agents (Tomar et al., 2007).
- Wound-Healing Potential : A study evaluated the in vivo wound-healing potential of derivatives similar to the compound , indicating significant wound healing and faster epithelialization in treated groups, suggesting a pathway to discovering new therapeutic agents for wound management (Vinaya et al., 2009).
- Antitumor Activity : The antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety was evaluated against breast cancer cells, highlighting the potential of these compounds as antiproliferative agents, which could lead to the development of new cancer therapies (Yurttaş et al., 2014).
特性
IUPAC Name |
1-[4-[4-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-17(26)18-6-8-20(9-7-18)23-11-13-24(14-12-23)22(27)19-4-2-5-21(16-19)25-10-3-15-30(25,28)29/h2,4-9,16H,3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDBFJEBNWDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2540828.png)


![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)
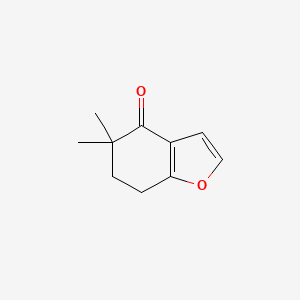
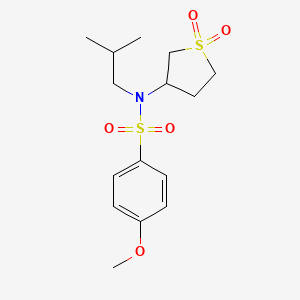
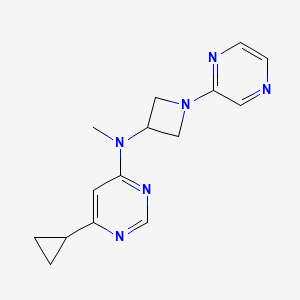
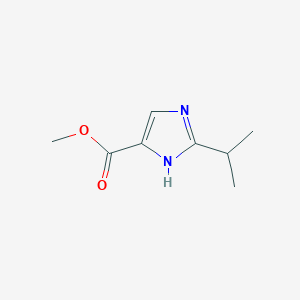
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide](/img/structure/B2540842.png)
![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)
![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)
